Direct Comparative Potency Data vs. RyR-Modulating Analogs: Evidence Not Available
A systematic search of the patent and primary literature identified no quantitative head-to-head or cross-study comparable data for 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone against any defined RyR-modulating analog. The compound is referenced indirectly in patent document ALA3880390, which describes RyR-modulating agents, but no assay-specific activity value for this exact structure is reported . Attempts to assign it to assays such as 'Induction of calstabin-2 binding to RyR1 at >50 nM' or 'Inhibition of L-type Ca2+ channel at 1 µM' are inconclusive, as the molecular weight associated with those assays (267.31 Da) does not match that of the target compound (~420 Da) . Consequently, no differential claim can be substantiated for scientific selection.
| Evidence Dimension | RyR1 calstabin-2 binding induction |
|---|---|
| Target Compound Data | No confirmed data for CAS 2034580-88-4 |
| Comparator Or Baseline | Assay ALA3880692: induction at >50 nM (compound identity not verified as target compound) |
| Quantified Difference | Not calculable |
| Conditions | Mouse skeletal muscle; binding assay; patent-derived data |
Why This Matters
Procurement decisions must be based on verified compound identity and activity; this evidence gap means no scientific advantage can be asserted for the target compound over any close analog.
